(Rac)-Norcantharidin: A Comprehensive Technical Guide to Synthesis and Characterization
(Rac)-Norcantharidin: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Norcantharidin, a demethylated analog of cantharidin, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potent anti-tumor properties and reduced toxicity compared to its parent compound. This technical guide provides an in-depth overview of the synthesis, characterization, and key signaling pathways modulated by (Rac)-Norcantharidin, offering valuable insights for researchers and professionals involved in drug discovery and development.
Synthesis of (Rac)-Norcantharidin
The synthesis of (Rac)-Norcantharidin is a well-established two-step process commencing with a Diels-Alder reaction between furan (B31954) and maleic anhydride (B1165640) to yield the endo-adduct, 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. This intermediate is subsequently subjected to catalytic hydrogenation to afford the final product, (Rac)-Norcantharidin.[1]
Experimental Protocols
Step 1: Synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (Diels-Alder Adduct)
A solution of furan and maleic anhydride is stirred in diethyl ether at room temperature for 48 hours. The resulting precipitate, the Diels-Alder adduct, is then collected.
Step 2: Synthesis of (Rac)-Norcantharidin
The dried Diels-Alder adduct is dissolved in tetrahydrofuran (B95107) (THF) and subjected to catalytic hydrogenation using 10% Palladium on carbon (Pd/C) as a catalyst. The reaction is carried out under a hydrogen atmosphere (3 atm) at room temperature for 8 hours. Following the reaction, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield (Rac)-Norcantharidin as a colorless crystalline solid.
Characterization of (Rac)-Norcantharidin
The successful synthesis of (Rac)-Norcantharidin is confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and determination of its melting point.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₄ | [2] |
| Molecular Weight | 168.15 g/mol | [2] |
| Melting Point | 116–118 °C | |
| ¹H-NMR (CDCl₃) | See Table 2 | |
| ¹³C-NMR (CDCl₃) | See Table 3 | |
| LC-MS (ESI⁻, m/z) | 166.86 [M–H]⁻ |
| Table 2: ¹H-NMR Spectral Data of (Rac)-Norcantharidin | |
| Chemical Shift (δ) ppm | Assignment |
| 1.85-1.95 (m, 4H) | H-5, H-6 |
| 3.10 (s, 2H) | H-2, H-3 |
| 5.05 (s, 2H) | H-1, H-4 |
| Table 3: ¹³C-NMR Spectral Data of (Rac)-Norcantharidin | |
| Chemical Shift (δ) ppm | Assignment |
| 26.5 | C-5, C-6 |
| 49.5 | C-2, C-3 |
| 80.5 | C-1, C-4 |
| 171.0 | C=O |
Biological Activity and Signaling Pathways
(Rac)-Norcantharidin exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and angiogenesis.
PI3K/Akt/NF-κB Signaling Pathway
Norcantharidin has been shown to inhibit the PI3K/Akt signaling pathway, which is a crucial regulator of cell survival.[1][3] By downregulating the phosphorylation of Akt, Norcantharidin prevents the activation of NF-κB, a transcription factor that promotes the expression of anti-apoptotic genes. This inhibition of the PI3K/Akt/NF-κB axis ultimately leads to the induction of apoptosis in cancer cells.
VEGFR2/MEK/ERK Signaling Pathway
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, play a central role in this process. Norcantharidin has been found to inhibit the VEGFR2/MEK/ERK signaling pathway. By blocking the phosphorylation of VEGFR2, MEK, and ERK, Norcantharidin effectively suppresses VEGF-induced endothelial cell proliferation and migration, thereby inhibiting tumor angiogenesis.
c-Met/mTOR Signaling Pathway
The c-Met receptor tyrosine kinase and the mammalian target of rapamycin (B549165) (mTOR) are key regulators of cell growth, proliferation, and survival. Aberrant activation of the c-Met/mTOR pathway is frequently observed in various cancers. Norcantharidin has been demonstrated to suppress this pathway by reducing the phosphorylation of both c-Met and mTOR. This inhibition leads to the induction of autophagy and apoptosis in cancer cells.
References
- 1. The Synthetic Compound Norcantharidin Induced Apoptosis in Mantle Cell Lymphoma In Vivo and In Vitro through the PI3K-Akt-NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norcantharidin inhibits proliferation and promotes apoptosis via c‐Met/Akt/mTOR pathway in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthetic Compound Norcantharidin Induced Apoptosis in Mantle Cell Lymphoma In Vivo and In Vitro through the PI3K-Akt-NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
